Cas no 116186-27-7 (4-(3-methylbutyl)pyrimidine)

4-(3-Methylbutyl)pyrimidine is a substituted pyrimidine derivative characterized by the presence of a 3-methylbutyl group at the 4-position of the pyrimidine ring. This structural modification enhances its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's pyrimidine core offers a versatile scaffold for further functionalization, while the branched alkyl chain may influence solubility and reactivity. Its well-defined molecular structure ensures consistent performance in synthetic applications. Suitable for use in research and industrial settings, 4-(3-methylbutyl)pyrimidine is valued for its potential in constructing complex heterocyclic systems. Proper handling and storage under inert conditions are recommended to maintain stability.
4-(3-methylbutyl)pyrimidine structure
4-(3-methylbutyl)pyrimidine structure
Product Name:4-(3-methylbutyl)pyrimidine
CAS No:116186-27-7
MF:C9H14N2
MW:150.220861911774
CID:131113
PubChem ID:15734037
Update Time:2025-05-20

4-(3-methylbutyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine,4-(3-methylbutyl)-
    • 4-(3-methylbutyl)pyrimidine
    • Pyrimidine, 4-(3-methylbutyl)- (9CI)
    • 4-Isopentylpyrimidine
    • SCHEMBL10203026
    • EN300-1196607
    • 116186-27-7
    • Inchi: 1S/C9H14N2/c1-8(2)3-4-9-5-6-10-7-11-9/h5-8H,3-4H2,1-2H3
    • InChI Key: UQYXNNGIYNFZFW-UHFFFAOYSA-N
    • SMILES: N1C=NC=CC=1CCC(C)C

Computed Properties

  • Exact Mass: 150.11582
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78

4-(3-methylbutyl)pyrimidine Pricemore >>

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Additional information on 4-(3-methylbutyl)pyrimidine

4-(3-Methylbutyl)Pyrimidine: A Comprehensive Overview

4-(3-Methylbutyl)Pyrimidine, also identified by its CAS No. 116186-27-7, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the broader class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of the 3-methylbutyl group in the structure of 4-(3-Methylbutyl)Pyrimidine imparts distinct chemical and physical characteristics, making it a subject of interest in various fields.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents. The 4-(3-Methylbutyl)Pyrimidine structure has been explored for its potential as a building block in drug design, where its ability to form hydrogen bonds and participate in π-π interactions can be advantageous. Researchers have reported that this compound exhibits moderate inhibitory activity against certain enzymes, suggesting its potential role in anti-inflammatory and anticancer therapies.

The synthesis of 4-(3-Methylbutyl)Pyrimidine involves a multi-step process that typically begins with the preparation of a suitable pyrimidine precursor. One common approach is the use of nucleophilic substitution reactions, where the 3-methylbutyl group is introduced at the fourth position of the pyrimidine ring. This method has been optimized to achieve high yields and purity, ensuring that the compound meets the standards required for further research and application.

In terms of physical properties, 4-(3-Methylbutyl)Pyrimidine is known to be a crystalline solid with a melting point around 150°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions and purification techniques. The compound's stability under normal conditions has also been evaluated, with results indicating that it does not degrade readily when exposed to air or moisture.

One of the most promising applications of 4-(3-Methylbutyl)Pyrimidine lies in its use as an intermediate in the synthesis of more complex molecules. For instance, researchers have employed this compound as a key intermediate in the construction of bioactive compounds with potential antiviral and antibacterial properties. Its ability to undergo further functionalization, such as alkylation or acylation, allows for the creation of derivatives with enhanced biological activity.

Recent advancements in computational chemistry have enabled scientists to predict the behavior of 4-(3-Methylbutyl)Pyrimidine in different chemical environments. Molecular modeling studies have provided insights into its electronic structure, which is crucial for understanding its reactivity and selectivity in various reactions. These studies have also highlighted potential areas for optimization, such as modifying substituents on the pyrimidine ring to enhance specific properties.

In conclusion, 4-(3-Methylbutyl)Pyrimidine (CAS No. 116186-27-7) stands out as a versatile compound with a wide range of applications across different scientific disciplines. Its unique chemical structure, combined with recent research findings, positions it as a valuable tool in drug discovery and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.

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